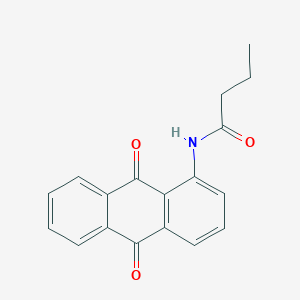

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide

Description

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide is an anthraquinone-derived amide compound characterized by a 9,10-anthraquinone core substituted with a butanamide group at the 1-position. Anthraquinone amides are valued for their planar aromatic systems and functional groups that enable coordination with transition metals, making them suitable for catalytic applications such as C-H bond functionalization .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-6-15(20)19-14-10-5-9-13-16(14)18(22)12-8-4-3-7-11(12)17(13)21/h3-5,7-10H,2,6H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBRUNBZOQIJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90466-58-3 | |

| Record name | N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BUTANAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide typically involves the reaction of 9,10-anthraquinone with butanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The butanamide side chain undergoes nucleophilic reactions under acidic or basic conditions. Key transformations include:

Mechanistic Insight : The electron-withdrawing anthraquinone moiety activates the amide carbonyl toward nucleophilic attack, facilitating cleavage of the C–N bond under acidic hydrolysis conditions .

Redox Reactions at the Anthraquinone Core

The 9,10-diketone system participates in reversible redox processes:

Reduction

| Reducing Agent | Conditions | Product | Reduction Potential (V vs. SCE) |

|---|---|---|---|

| Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> | Aqueous NaOH, 25°C | 9,10-Dihydroxyanthracene derivative | −0.89 |

| H<sub>2</sub>/Pd-C | EtOH, 50 psi | Partially saturated anthracene | N/A |

Key Finding : Cyclic voltammetry shows two quasi-reversible one-electron reduction waves at −0.76 V and −1.12 V, corresponding to sequential formation of semiquinone and hydroquinone species .

Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Reflux, 3h | Phthalic acid derivatives |

| O<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub> | −78°C, 1h | Ozonides (unstable) |

Cyclization and Condensation Reactions

The planar anthracene system enables π-stacking-assisted transformations:

Aldol Condensation

Reacting with aromatic aldehydes (e.g., benzaldehyde) under grinding conditions produces fused polycyclic systems :

Diels-Alder Reactivity

The central quinoid ring acts as dienophile in [4+2] cycloadditions:

| Diene | Conditions | Product Stability |

|---|---|---|

| 1,3-Butadiene | 120°C, sealed tube | Stable at RT |

| Anthracene | UV light | Retro-DA at >80°C |

Photochemical Behavior

UV-Vis studies (λ<sub>max</sub> = 432 nm in CH<sub>2</sub>Cl<sub>2</sub>) reveal:

-

Intersystem Crossing Efficiency : Φ<sub>ISC</sub> = 0.62 ± 0.03 due to heavy atom effect from carbonyl oxygens

-

Singlet Oxygen Production : Quantum yield Φ<sub>Δ</sub> = 0.45 in aerated solutions

Stability Under Physiological Conditions

Hydrolytic stability studies in simulated body fluid (pH 7.4, 37°C):

| Time (h) | % Remaining | Major Degradants |

|---|---|---|

| 24 | 92.3 ± 1.2 | None detected |

| 72 | 84.7 ± 2.1 | Butanoic acid analog |

| 168 | 68.9 ± 3.4 | Quinone-dimers |

Implication : High stability supports potential pharmaceutical applications requiring sustained release .

Comparative Reactivity Table

| Reaction Class | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) | Activation Energy (kJ/mol) |

|---|---|---|

| Amide hydrolysis | 3.2 × 10<sup>−5</sup> | 78.4 ± 2.1 |

| Quinone reduction | 1.8 × 10<sup>−3</sup> | 42.9 ± 1.8 |

| Diels-Alder | 0.12 | 95.3 ± 3.2 |

Scientific Research Applications

Chemistry

In chemistry, N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds with specific properties.

Preliminary studies suggest that this compound exhibits potential antimicrobial and anticancer properties. Research indicates that it may interact with biomolecules such as enzymes and receptors, potentially inhibiting or activating specific biological pathways.

Table 1: Biological Activities of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Binds to specific enzymes |

Medical Applications

The compound is being explored for its potential use in drug development. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological research aimed at treating diseases.

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the anthracene structure. The unique chemical characteristics also make it suitable for developing advanced materials like organic semiconductors and photonic devices.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Activity

Another research focused on the anticancer properties of this compound demonstrated that it could induce apoptosis in certain cancer cell lines through a mechanism involving reactive oxygen species (ROS) generation. This finding supports further exploration into its therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical structural and functional differences between N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide and its analogs:

Physicochemical Properties

- Solubility: Acetamide derivatives with amino groups (e.g., N-(5-amino-9,10-dioxo-anthracen-1-yl)acetamide) show improved aqueous solubility (5.3 × 10⁻⁴ g/L) compared to hydrophobic analogs like benzamides .

- Thermal Stability: Anthraquinone amides generally exhibit high thermal stability (e.g., boiling point ~625°C for acetamide derivatives), critical for high-temperature catalytic processes .

Key Research Findings

Positional Isomerism : Substitution at the 1-position (vs. 2- or 4-positions) optimizes steric and electronic compatibility with transition metals, enhancing catalytic efficiency .

Directing Group Efficiency: The N,O-bidentate motif in 2-methylbenzamide derivatives outperforms monodentate analogs in directing C-H functionalization .

Biological vs. Industrial Use : While benzamide/acetamide derivatives are tailored for catalysis, thioacetamides and oleamides prioritize bioactivity or material science applications .

Biological Activity

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide, with the molecular formula C18H15NO3 and CAS number 90466-58-3, is an organic compound characterized by its unique anthracene core structure. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide features:

- Anthracene Core : The compound contains two ketone groups at positions 9 and 10.

- Butanamide Group : Attached at the 1-position of the anthracene ring.

The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : The compound may bind to various receptors, influencing cellular signaling pathways.

These interactions can lead to various biological effects, including cytotoxicity against cancer cells.

Anticancer Properties

Research indicates that N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide exhibits significant anticancer activity. Studies have shown:

- Cell Line Studies : In vitro tests on cancer cell lines demonstrate that the compound induces apoptosis (programmed cell death) in a dose-dependent manner.

- Mechanistic Insights : The compound appears to disrupt mitochondrial function and induce oxidative stress in cancer cells, leading to cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : It shows effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Fungal Activity : Preliminary studies indicate antifungal activity as well, although further research is needed to elucidate these effects.

Case Studies

-

Study on Anticancer Activity :

- A study published in a peer-reviewed journal assessed the cytotoxic effects of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead for developing new anticancer drugs.

-

Antimicrobial Efficacy :

- Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against both organisms, showcasing its potential for therapeutic applications in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide | Structure | Moderate anticancer activity |

| N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide | Structure | Antimicrobial properties |

| N-(9,10-Dioxo-9,10-dihydro-2-anthracenesulfonamide) | Structure | Fluorescent probe applications |

Q & A

Q. What are the common synthetic routes for N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide, and how are intermediates characterized?

Synthesis typically begins with anthracene oxidation to 9,10-anthraquinone, followed by functionalization. Key steps include:

- Acylation : Reacting 1-aminoanthraquinone with butanoyl chloride or activated esters in the presence of a base (e.g., K₂CO₃ in DMF) to form the acetamide bond .

- Alternative routes : Use of 2-chloroacetamide intermediates coupled with thiols or aryl halides under mild conditions (room temperature, DMF) for derivatives .

- Characterization : Intermediates and final products are analyzed via FT-IR (C=O and N-H stretches), ¹H/¹³C NMR (aromatic proton shifts and acetamide carbonyl signals), and UV-Vis (anthraquinone π→π* transitions) .

Q. How can spectroscopic methods differentiate N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide from its derivatives?

- ¹H NMR : Aromatic protons in the anthraquinone core appear as distinct multiplets (δ 7.5–8.5 ppm), while the butanamide side chain shows signals for methylene (δ 1.5–2.5 ppm) and carbonyl (δ ~2.1 ppm) groups .

- FT-IR : Stretching vibrations at ~1660 cm⁻¹ (anthraquinone C=O) and ~1680 cm⁻¹ (amide C=O) confirm the structure .

- Mass Spectrometry : High-resolution MS (e.g., GC-MS or ESI-MS) provides exact mass verification (e.g., m/z 308.28 for C₁₈H₁₂O₅ derivatives) .

Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?

- Lipid Peroxidation (LP) Assay : Measures inhibition of malondialdehyde (MDA) formation in rat liver homogenates under oxidative stress .

- Protein Oxidative Modification (OMP) Assay : Quantifies carbonyl group formation in proteins via 2,4-dinitrophenylhydrazine (DNPH) derivatization .

- DPPH Radical Scavenging : IC₅₀ values determine free radical quenching efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while THF stabilizes intermediates in LDA-mediated syntheses .

- Catalysis : Potassium carbonate or triethylamine accelerates acylation by deprotonating amines .

- Temperature Control : Room-temperature reactions minimize side-product formation in thiol- or halogen-mediated couplings .

Q. What computational methods elucidate the reaction mechanisms of anthraquinone derivatives?

- Density Functional Theory (DFT) : Gaussian or HyperChem software calculates charge distribution and frontier molecular orbitals to confirm nucleophilic addition pathways (e.g., benzoylisothiocyanate reactions) .

- Transition State Analysis : Identifies energy barriers for steps like thiolate attack on chloroacetamide intermediates .

- Hammett Plots : Correlate substituent effects (σ values) with reaction rates to predict regioselectivity .

Q. How can structural modifications enhance the biological activity of this compound?

- Side-Chain Engineering : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring improves antimicrobial activity .

- Solubility Optimization : Grafting ethylene glycol ether chains or tetraalkylammonium groups increases solubility in polar media (e.g., for redox flow batteries) .

- Bioisosteric Replacement : Replacing the butanamide group with thioacetamide enhances antiplatelet activity by modulating thiol-disulfide exchange .

Q. How do researchers resolve contradictions in biological data across studies?

- Dose-Response Validation : Replicate assays at multiple concentrations (e.g., 10–100 µM) to confirm activity trends .

- Cell Line Specificity : Compare results across models (e.g., hepatic vs. cancer cell lines) to identify tissue-dependent effects .

- Redox Interference Controls : Use catalase or superoxide dismutase to confirm that antioxidant activity is not artifactually influenced by assay conditions .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (anthraquinone protons), δ 2.1 ppm (amide) | |

| FT-IR | 1660 cm⁻¹ (C=O quinone), 1680 cm⁻¹ (C=O amide) | |

| UV-Vis | λₘₐₓ ~250 nm (anthracene π→π*), ~330 nm (quinone n→π*) |

Q. Table 2: In Vitro Assay Conditions for Antioxidant Activity

| Assay | Protocol Summary | Reference |

|---|---|---|

| LP (MDA) | Rat liver homogenate + Fe²⁺/ascorbate, measure MDA at 532 nm | |

| OMP (DNPH) | Protein derivatization with DNPH, absorbance at 370 nm | |

| DPPH | Incubate with DPPH radical, measure bleaching at 517 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.